1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 1-(3-aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine. This nomenclature follows the standard IUPAC rules for naming heterocyclic compounds, with the imidazo[4,5-c]quinoline serving as the parent structure.
The structural elucidation of this compound reveals a complex heterocyclic system based on the imidazo[4,5-c]quinoline core. The imidazo[4,5-c]quinoline framework consists of a quinoline ring system with an imidazole ring fused between positions 4 and 5 of the quinoline. This creates a tricyclic heterocyclic structure with three nitrogen atoms in the ring system.
The compound features four key structural components:
- The imidazo[4,5-c]quinoline core structure
- A primary amine group (-NH₂) at position 4 of the quinoline ring
- A 3-aminopropyl chain (-CH₂CH₂CH₂NH₂) attached to position 1 of the imidazole ring
- An ethoxymethyl group (-CH₂OCH₂CH₃) at position 2 of the imidazole ring
The structural representation can be further described using the International Chemical Identifier (InChI) notation:
1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19)
The simplified molecular-input line-entry system (SMILES) notation provides another way to represent the chemical structure:
O(CC)CC1=NC2C(N)=NC3C=CC=CC=3C=2N1CCCN
The structure features a planar aromatic system due to the fused imidazoquinoline core, with the flexible substituents extending from this rigid framework.
Molecular Formula and Stereochemical Considerations
The molecular formula of 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine is C₁₆H₂₁N₅O. This indicates that the compound contains 16 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom.
Key physical and chemical properties related to the molecular formula include:
Stereochemical analysis of 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine reveals that the compound does not possess any chiral centers within its structure. The imidazo[4,5-c]quinoline core is a planar aromatic system, and the substituents attached to this core do not introduce any stereogenic centers. The absence of chiral centers is reflected in the InChIKey suffix "UHFFFAOYSA-N", where the "UHFFFAOYSA" segment indicates no stereochemistry is specified.
The compound exhibits configurational stability due to the rigidity of the heterocyclic ring system. The 3-aminopropyl and ethoxymethyl chains, however, can adopt multiple conformations due to the rotational freedom around their single bonds, contributing to the compound's conformational flexibility without affecting its stereochemical profile.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) Registry Number assigned to 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine is 823809-16-1. This unique identifier ensures unambiguous identification of the compound in chemical databases and literature.
Several alternative designations and identifiers have been assigned to this compound across various chemical databases and systems:
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 823809-16-1 | |
| MDL Number | MFCD26395368 | |
| InChIKey | HVJUMTMMTHTXOF-UHFFFAOYSA-N | |
| PubChem ID | 22344434 | |
| ChemSpider | Registered | |
| ChEMBL ID | CHEMBL4955281 |
In the chemical literature and databases, this compound may also be referenced using alternative naming patterns:
- 1H-Imidazo[4,5-c]quinoline-1-propanamine, 4-amino-2-(ethoxymethyl)-
- 4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-propanamine
- 1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
In Chinese chemical nomenclature, the compound is referred to as:
The compound belongs to the broader chemical class of imidazoquinolines, which includes the parent structure 1H-imidazo[4,5-c]quinoline (CAS: 233-56-7). Understanding the relationship between this compound and the broader imidazoquinoline class provides important context for its chemical identity and properties.
The systematic identification systems and alternative designations collectively ensure that 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine can be precisely identified and referenced across different chemical databases, literature sources, and research contexts.
Properties
IUPAC Name |
1-(3-aminopropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-22-10-13-20-14-15(21(13)9-5-8-17)11-6-3-4-7-12(11)19-16(14)18/h3-4,6-7H,2,5,8-10,17H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUMTMMTHTXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CCCN)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625037 | |
| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823809-16-1 | |
| Record name | 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction and Impurity Control
The synthesis begins with 3-nitro-4-chloroquinoline (intermediate 4 in Scheme 1 of), which undergoes nitro reduction using zinc and ammonium chloride. Critical optimizations include:
- Limiting reaction time to 25 minutes
- Using 10 equivalents of NH₄Cl and Zn
- Conducting the reaction in an ice bath to suppress a major impurity (MW 276 Da).
Post-reduction, a basic extraction with NaOH and vacuum filtration removes residual zinc, achieving a 58% yield of 3,4-diaminoquinoline (intermediate 6 ).
Acylation and Cyclization
The 3-amino group of 3,4-diaminoquinoline undergoes acylation with valeric acid at 130°C, followed by cyclization in polyphosphoric acid. These steps are performed without intermediate purification, yielding a 45% combined yield of the imidazo[4,5-c]quinoline core (compound 5b ).
Oxidation and Amination
- Oxidation : Treatment with 3-chloroperoxybenzoic acid introduces an oxygen atom at the 2-position (compound 6b ).
- Amination : Reaction with ammonium chloride and TsCl at reduced temperatures (room temperature post-oxidation) achieves a 45% yield of the 4-amine derivative (compound 7b ).
Alternative Synthetic Routes and Catalytic Improvements
Palladium-Catalyzed Cross-Coupling
A shortened 6-step route employs palladium catalysts for Suzuki-Miyaura cross-coupling:
- Pd₂(dba)₃ (yield: 60–70%) vs. Pd(OAc)₂ (yield: 40–50%).
Microwave-assisted reactions at 130°C in ethanol further enhance efficiency for final derivatization.
Ring-Closure Strategies
- Formic acid/trimethylorthoformate : Forms the imidazole ring (compound 7 ).
- Acyl chlorides : Hexanoyl chloride or 2-furoyl chloride cyclize with 3,4-diaminoquinoline to yield derivatives (compounds 12–13 ).
Critical Data Tables
Table 1: Reaction Yields and Conditions
Table 2: Impurity Mitigation Strategies
| Impurity Source | Mitigation Method | Outcome |
|---|---|---|
| Nitro reduction | Basic extraction (NaOH), vacuum filtration | Removes Zn residues |
| Double acylation | Preparative HPLC separation | >95% purity |
Challenges and Research Findings
- Isomer formation : Acylation reactions produce isomers differentiated via tandem mass spectrometry (e.g., compound 9a ).
- Low demethylation yields : BBr₃-mediated demethylation achieves only 23% yield, necessitating alternative approaches.
- Solubility constraints : Stock solutions require DMSO/corn oil mixtures for in vivo studies, with storage at -80°C for stability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Basic Information
- Chemical Name : 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine
- CAS Number : 823809-16-1
- Molecular Formula : C16H21N5O
- Molecular Weight : 299.37 g/mol
- Structure : The structure includes a quinoline core with an imidazole moiety, which is significant for its biological activity.
Medicinal Chemistry
1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine has shown potential in several medicinal chemistry applications:
- Anticancer Activity : Research indicates that compounds with imidazoquinoline structures exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Pharmacological Studies
Pharmacological investigations have highlighted the following aspects:
- Mechanism of Action : The compound's mechanism is thought to involve inhibition of specific kinases or pathways associated with cancer proliferation and survival .
- Bioavailability and Metabolism : Studies are ongoing to assess the bioavailability and metabolic pathways of the compound in vivo, which are crucial for understanding its therapeutic potential .
Case Study 1: Anticancer Activity
A study published by Dainippon Sumitomo Pharma Co., Ltd. explored the anticancer effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in markers of apoptosis .
Case Study 2: Antimicrobial Efficacy
In a separate investigation conducted by AstraZeneca AB, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s activity and selectivity are best understood by comparing it to key imidazoquinoline derivatives (Table 1):
Key Observations:
N1 Substituent Influence: The 3-aminopropyl group in the target compound is shorter than imiquimod’s 2-methylpropyl chain, which favors TLR8 selectivity over TLR7 . Aminoalkyl chains (e.g., propyl, butyl) at N1 enhance TLR8 binding by fitting into hydrophobic pockets, while longer chains (e.g., pentyl) favor TLR7 .
C2 Ethoxymethyl Role: The 2-(ethoxymethyl) group is shared with resiquimod (R848) and CL097, both TLR7/8 agonists. This substituent occupies a hydrophobic pocket in TLR8, stabilizing ligand-receptor interactions . Unlike resiquimod, which has a bispecific TLR7/8 profile due to its N1 ethanol group, the target compound’s 3-aminopropyl substituent may restrict activation to TLR8 .
Biological Activity
1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine is a complex organic compound belonging to the class of imidazoquinolines. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure, characterized by an imidazoquinoline core, allows for various interactions with biological targets, particularly in the context of enzyme inhibition and immune modulation.
- Molecular Formula : C16H21N5O
- Molecular Weight : 299.37 g/mol
- CAS Number : 823809-16-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazoquinoline core and subsequent introduction of functional groups such as aminopropyl and ethoxymethyl. Key synthetic routes include:
- Formation of Imidazoquinoline Core : Achieved through cyclization reactions using precursors like 2-aminobenzonitrile and glyoxal.
- Aminopropyl Group Introduction : Utilizes nucleophilic substitution reactions with 3-bromopropylamine.
- Ethoxymethylation : Conducted via alkylation reactions using ethyl chloroformate or similar reagents .
Enzyme Inhibition
Recent studies have highlighted the potential of imidazoquinoline derivatives, including 1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine, as potent inhibitors of various enzymes. For instance, related compounds have demonstrated significant inhibitory activity against α-glucosidase, with IC50 values indicating their potential as therapeutic agents for conditions like diabetes .
Immune Modulation
The compound has also been investigated for its immune-modulating properties. Similar imidazoquinoline derivatives are known to act as Toll-like receptor (TLR) agonists, enhancing the immune response by upregulating cytokines such as TNF-α, IL-6, and IFN-α. This mechanism positions these compounds as potential candidates for cancer immunotherapy .
Case Studies
A recent study focused on the biological activity of imidazoquinoline derivatives revealed that certain modifications to the core structure significantly enhanced their potency against specific enzyme targets. For example, derivatives with methoxy groups showed improved inhibitory effects due to electronic effects influencing binding affinity .
Another case study highlighted the role of these compounds in modulating the cGAS-STING pathway, which is crucial for immune response regulation. Inhibitors targeting ENPP1 (an enzyme that negatively regulates this pathway) demonstrated promising results in enhancing antitumor efficacy when combined with other immunotherapeutic agents .
Q & A
Q. What synthetic routes are commonly employed to synthesize 1-(3-aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine, and what are the critical reaction conditions?
The synthesis typically involves three key steps:
- Step 1 : Oxidation of a quinoline precursor using meta-chloroperbenzoic acid (m-CPBA) in a solvent mixture (CHCl₃/CH₂Cl₂/MeOH) to form the N-oxide intermediate .
- Step 2 : Chlorination with POCl₃ in toluene/DMF to generate the 4-chloro derivative .
- Step 3 : Amination at the 4-position using 3-aminopropylamine under reflux in methanol or DMF . Critical considerations : Excess POCl₃ improves chlorination efficiency, while temperature control (>100°C) minimizes side reactions during amination .
Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?
Single-crystal X-ray diffraction (SC-XRD) confirms the planar imidazo[4,5-c]quinoline core (max. deviation: 0.072 Å) and substituent orientations .
Q. What preliminary biological activities are associated with this compound, and what mechanistic hypotheses exist?
Imidazo[4,5-c]quinolin-4-amine derivatives are reported to induce cytokine production (e.g., IFN-α) via Toll-like receptor 7 (TLR7) activation . Mechanistic insight : The 3-aminopropyl side chain may enhance solubility and receptor binding, while the ethoxymethyl group modulates steric hindrance .
Advanced Research Questions
Q. How can reaction yields be optimized for the chlorination step, and what analytical methods detect side products?
Optimization strategies :
- Use anhydrous toluene/DMF to prevent hydrolysis of POCl₃ .
- Monitor reaction progress via HPLC-MS to detect intermediates (e.g., 4-hydroxy byproducts). Side-product analysis :
- LC-MS identifies dimers or over-chlorinated species.
- ¹H NMR quantifies residual starting material (e.g., unreacted N-oxide at δ 8.2–8.5 ppm) .
Q. How do structural modifications at the 2- and 4-positions affect TLR7 binding affinity, and what computational tools validate these effects?
- Key modifications :
- 2-position : Ethoxymethyl vs. methyl groups alter steric bulk, impacting ligand-receptor docking .
- 4-position : Primary amines (e.g., 3-aminopropyl) enhance hydrogen bonding vs. dimethylamino groups .
- Computational validation :
- Molecular dynamics (MD) simulations assess binding stability in TLR7 pockets.
- Density Functional Theory (DFT) calculates charge distribution on the imidazole ring to predict electrostatic interactions .
Q. What contradictions exist in cytotoxicity data for imidazo[4,5-c]quinoline derivatives, and how can experimental design address them?
- Contradictions : Some studies report low cytotoxicity (IC₅₀ > 50 μM), while others note apoptosis induction at 10 μM .
- Resolution strategies :
- Standardize cell lines (e.g., THP-1 vs. HEK293-TLR7) and assay conditions (e.g., serum-free media to avoid TLR7 inhibition).
- Use orthogonal assays (flow cytometry for apoptosis, LDH release for necrosis) .
Q. What spectroscopic techniques differentiate regioisomers during synthesis, and how are spectral assignments resolved?
- ¹H NMR :
- Imidazole protons (H-1 and H-3) appear as singlets at δ 7.8–8.1 ppm.
- Ethoxymethyl CH₂ resonates as a triplet at δ 3.4–3.6 ppm (J = 7 Hz) .
- ¹³C NMR :
- C-4 (amine-bearing carbon) at δ 155–160 ppm vs. C-2 (ethoxymethyl) at δ 70–75 ppm .
- HSQC/HMBC : Correlate quaternary carbons (e.g., C-4) with adjacent protons to confirm regiochemistry .
Methodological Notes
- Synthetic reproducibility : Ensure strict anhydrous conditions for POCl₃-mediated chlorination to prevent yield loss .
- Crystallography : Slow evaporation from ethanol yields diffraction-quality crystals; disorder in the ethoxymethyl group requires restrained refinement .
- Biological assays : Pre-treat cells with polymyxin B to eliminate endotoxin contamination, which confounds TLR7 activation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
